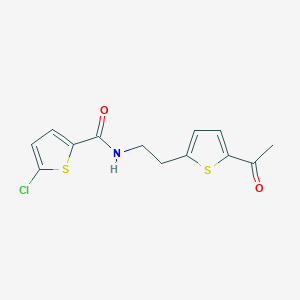

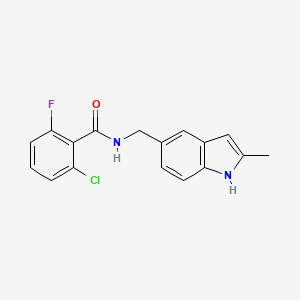

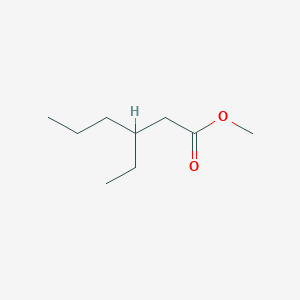

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is a complex chemical compound. It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed by techniques such as FTIR, MS, and 1H-NMR . Unfortunately, the specific molecular structure analysis for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is not provided in the available resources.Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions, contributing to their diverse applications in scientific research . The specific chemical reactions involving “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not detailed in the available resources.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not mentioned in the available resources.科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : Various methods for the synthesis of compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide have been explored. For instance, a study detailed the synthesis of related thiazolyl-thiophene derivatives, emphasizing the importance of specific reactants and conditions for successful synthesis (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Chemical Characterization : Research has focused on characterizing similar compounds through various analytical methods, including NMR, IR, and mass spectrometry. This is crucial for confirming the structure and purity of synthesized compounds (Hongbin, Hui, Dan, & Qinggang, 2011).

Biological and Pharmacological Activities

Antimicrobial Properties : Studies have investigated the antimicrobial efficacy of compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide. For instance, certain thiophene derivatives have demonstrated significant antimicrobial activity, suggesting potential applications in combating microbial infections (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Anticancer Activity : Research has been conducted on the anticancer potential of thiophene derivatives. Some studies have shown that these compounds exhibit cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer treatment (Atta & Abdel‐Latif, 2021).

Chemical Functionalities and Modifications

Structural Modifications : Various studies have explored the effect of different chemical functionalities on the biological properties of related compounds. For instance, the alteration of certain groups in indole-2-carboxamides has been shown to significantly impact their pharmacological profile (Khurana et al., 2014).

Crystal Habits and Properties : The study of crystal forms and their influence on the biological properties of related compounds has been a subject of interest. Research has demonstrated that different crystal forms can exhibit varying degrees of biological activity, highlighting the importance of crystallography in drug development (Ukrainets et al., 2019).

将来の方向性

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . They are used in the synthesis of anticancer agents, anti-atherosclerotic agents, and in the development of insecticides . The specific future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not provided in the available resources.

特性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S2/c1-8(16)10-3-2-9(18-10)6-7-15-13(17)11-4-5-12(14)19-11/h2-5H,6-7H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMJCAJJIYLLNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)

![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)

![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)

![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)

![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)

![3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2382846.png)